
magnesium;2,3-dihydro-1H-inden-2-ide;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;2,3-dihydro-1H-inden-2-ide;bromide is an organomagnesium compound with the molecular formula C₉H₉BrMg. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the synthesis of various organic molecules due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;2,3-dihydro-1H-inden-2-ide;bromide can be synthesized through the reaction of 2,3-dihydro-1H-inden-2-ide with magnesium bromide. The reaction typically occurs in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
2,3-dihydro-1H-inden-2-ide+MgBr2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with systems to maintain an inert atmosphere and control temperature. The process is optimized to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid impurities that could affect the reactivity of the Grignard reagent.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;2,3-dihydro-1H-inden-2-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether solvents.
Halides: Substitution reactions with alkyl or aryl halides.
Electrophiles: Coupling reactions with compounds like alkyl halides, aryl halides, and vinyl halides.
Major Products
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Substituted Indenes: Products of substitution reactions.
Coupled Products: Complex organic molecules formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
Magnesium;2,3-dihydro-1H-inden-2-ide;bromide has several applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Involved in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of magnesium;2,3-dihydro-1H-inden-2-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. This reactivity is harnessed in various synthetic applications to build complex molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium;2,3-dihydro-1H-inden-2-ide;chloride
- Magnesium;2,3-dihydro-1H-inden-2-ide;iodide
- Magnesium;2,3-dihydro-1H-inden-2-ide;fluoride
Uniqueness
Magnesium;2,3-dihydro-1H-inden-2-ide;bromide is unique due to its specific reactivity profile, which is influenced by the bromide ion. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications.
Eigenschaften
CAS-Nummer |
65273-29-2 |
|---|---|
Molekularformel |
C9H9BrMg |
Molekulargewicht |
221.38 g/mol |
IUPAC-Name |
magnesium;2,3-dihydro-1H-inden-2-ide;bromide |
InChI |
InChI=1S/C9H9.BrH.Mg/c1-2-5-9-7-3-6-8(9)4-1;;/h1-5H,6-7H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
WFBIAOYWEDQVAI-UHFFFAOYSA-M |
Kanonische SMILES |
C1[CH-]CC2=CC=CC=C21.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride](/img/structure/B14489439.png)
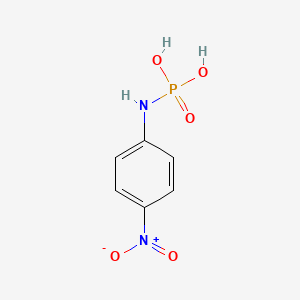
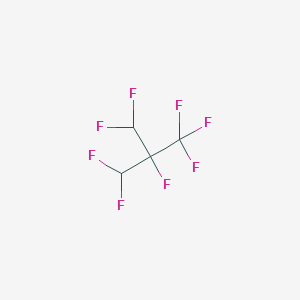
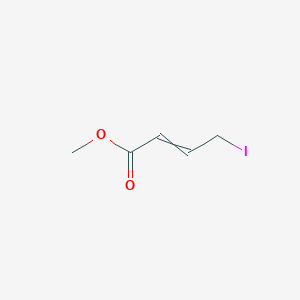
![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)
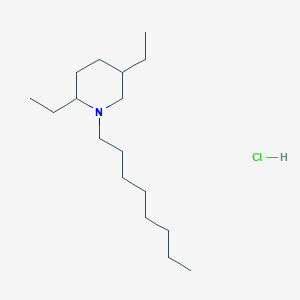
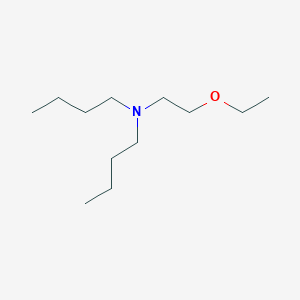



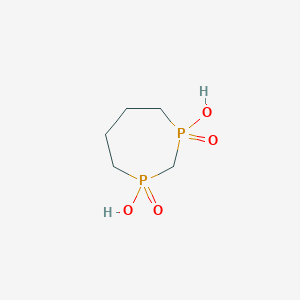

![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
